REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][CH:9]=[C:10]([C:16](=[O:18])[CH3:17])[C:11]([O:13]CC)=O>C1C=CC(C2C=CC=CC=2)=CC=1.C1C=CC(OC2C=CC=CC=2)=CC=1>[C:16]([C:10]1[C:11](=[O:13])[C:4]2[C:3](=[C:2]([Br:1])[CH:7]=[CH:6][CH:5]=2)[NH:8][CH:9]=1)(=[O:18])[CH3:17] |f:1.2|
|
Name
|
ethyl 2-(((2-bromophenyl)amino) methylene)-3-oxobutanoate
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)NC=C(C(=O)OCC)C(C)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC=C(C=C1)OC2=CC=CC=C2
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
250 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
consumption of starting material and formation of desired product along with an unknown biproduct of lower mass
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
ADDITION
|
Details
|
poured into 150 mL of hexanes
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CNC2=C(C=CC=C2C1=O)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.65 mmol | |
AMOUNT: MASS | 1.77 g | |
YIELD: PERCENTYIELD | 69.2% | |
YIELD: CALCULATEDPERCENTYIELD | 69.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |